molecular formula C10H13ClFN B13499846 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Cat. No.: B13499846
M. Wt: 201.67 g/mol
InChI Key: IWFINTJJHWHENO-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN · HCl It is a derivative of methanamine, characterized by the presence of a cyclopropyl group and a fluorine atom on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Methanamine Introduction: The attachment of the methanamine group to the substituted phenyl ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Chemical Reactions Analysis

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(2-cyclopropyl-5-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-4-10(7-1-2-7)8(5-9)6-12;/h3-5,7H,1-2,6,12H2;1H

InChI Key

IWFINTJJHWHENO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)CN.Cl

Origin of Product

United States

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